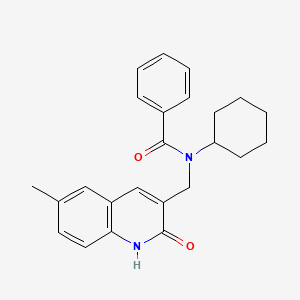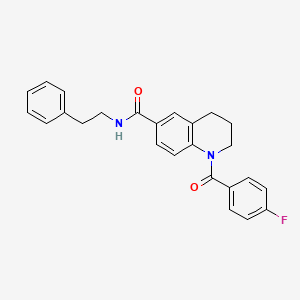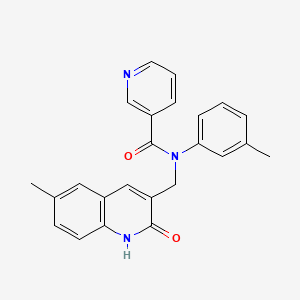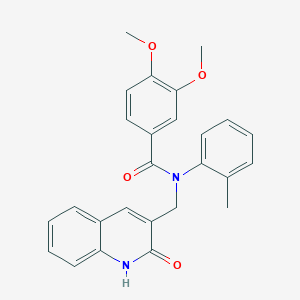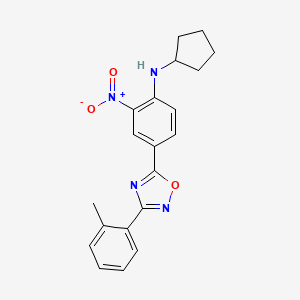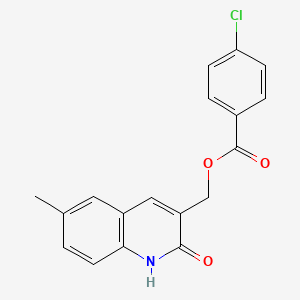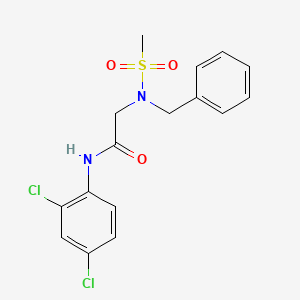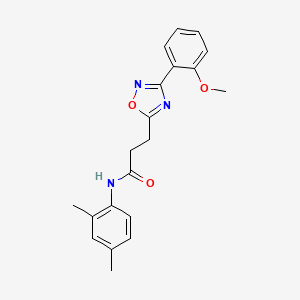
N-cyclohexyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In Finally, we will list as many future directions as possible for further research on this compound.
作用机制
The mechanism of action of N-cyclohexyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the inhibition of several enzymes and pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune response. In addition, this compound has been found to modulate the activity of several other enzymes and pathways, including phospholipase A2 (PLA2), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation and pain. It also inhibits the production of cytokines, which are involved in the regulation of immune response. In addition, this compound has been found to have antioxidant and neuroprotective effects, and it has been shown to inhibit the growth of cancer cells.
实验室实验的优点和局限性
N-cyclohexyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages and limitations for lab experiments. One advantage is that it has been found to have a wide range of biochemical and physiological effects, which makes it useful for studying a variety of diseases and conditions. Another advantage is that it has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential uses.
未来方向
There are several future directions for further research on N-cyclohexyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One direction is to investigate its potential use as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes and pathways. In addition, it would be useful to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics. Finally, further research is needed to optimize the synthesis method for this compound and to develop more efficient and scalable methods for its production.
合成方法
The synthesis of N-cyclohexyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps. The first step is the synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)phenol, which is achieved by the reaction of 3-amino-5-methyl-1,2,4-oxadiazole with salicylaldehyde in the presence of acetic acid. The second step involves the reaction of 3-(3-methyl-1,2,4-oxadiazol-5-yl)phenol with N-cyclohexyl-2-chloroacetamide in the presence of potassium carbonate to yield this compound.
科学研究应用
N-cyclohexyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. This compound has been used in studies related to cancer, inflammation, and neurodegenerative diseases.
属性
IUPAC Name |
N-cyclohexyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-18-17(23-20-12)13-6-5-9-15(10-13)22-11-16(21)19-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGQWFYQXZRVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7700084.png)
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B7700090.png)

![N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700119.png)
